molecular formula C7H16ClNO B12272583 trans-3-Methoxycyclohexanamine;hydrochloride

trans-3-Methoxycyclohexanamine;hydrochloride

Cat. No.: B12272583
M. Wt: 165.66 g/mol
InChI Key: VUHNATIEYBXEGU-ZJLYAJKPSA-N
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Description

trans-3-Methoxycyclohexanamine hydrochloride (CAS 89854-97-7) is a cyclohexane derivative with a methoxy (-OCH₃) group at the 3-position and an amine (-NH₂) group, forming a hydrochloride salt. Its molecular formula is C₇H₁₆ClNO (molecular weight: 165.45 g/mol), and its structure features a trans-configuration, where the methoxy and amine groups occupy opposite equatorial positions on the cyclohexane ring . This stereochemistry reduces steric hindrance and may enhance solubility in polar solvents. The compound is used in pharmaceutical research, particularly in studies requiring chiral amines or intermediates for bioactive molecules.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(1R,3R)-3-methoxycyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1

InChI Key

VUHNATIEYBXEGU-ZJLYAJKPSA-N

Isomeric SMILES

CO[C@@H]1CCC[C@H](C1)N.Cl

Canonical SMILES

COC1CCCC(C1)N.Cl

Origin of Product

United States

Preparation Methods

Key Steps

  • Condensation of 1,3-Cyclohexanedione with Amines :

    • Reagents : 4,4-Dimethyl-1,3-cyclohexanedione reacts with benzylamine or (S)-α-methylbenzylamine in toluene at reflux.
    • Product : β-Enaminoketones (e.g., 1 and 2 ) form in 85–87% yield, confirmed by NMR and X-ray crystallography.
  • Reduction with Sodium in THF-Isopropyl Alcohol :

    • Conditions : Sodium metal in a THF/isopropyl alcohol mixture at room temperature.
    • Outcome : Reduction yields diastereomeric 3-aminocyclohexanols. For trans-3-methoxycyclohexanamine, the methoxy group must be introduced prior to reduction or via post-synthetic modification.
Reaction Component Details Yield Reference
Starting material 4,4-Dimethyl-1,3-cyclohexanedione
Amine reagent Benzylamine or (S)-α-methylbenzylamine 85–87%
Reducing agent Sodium in THF/isopropyl alcohol 75–77%

Stereochemical Control

The reduction step produces cis- and trans-diastereomers due to the planar transition state. Column chromatography separates cis- and trans-3-aminocyclohexanols, with cis-isomers predominant in some cases. For trans-3-methoxycyclohexanamine, the methoxy group’s position is critical; its introduction may require prior functionalization or stereoselective synthesis.

Catalytic Hydrogenation and Amination

This approach, inspired by industrial protocols for cyclohexylamine synthesis, combines hydrogenation and amination steps.

Process Overview

  • Hydrogenation of Guaiacol Derivatives :

    • Catalyst : Pd/C or Pd/Al₂O₃ under H₂ pressure (2–10 bar).
    • Substrate : Methoxy-substituted cyclohexanone derivatives (e.g., guaiacol).
    • Product : 2-Methoxycyclohexanamine intermediates.
  • Amination with Ammonia :

    • Conditions : NH₃ (7 bar) and H₂ (8 bar) at 180°C in t-amyl alcohol.
    • Yield : Up to 93.7% for cyclohexylamine analogs.
Parameter Optimized Conditions Outcome Reference
Catalyst Pd/C High selectivity for amination
Hydrogen pressure 8 bar Complete conversion of intermediates
Temperature 180°C Favorable kinetics for NH₃ addition

Stereochemical Challenges

The trans-configuration is less common due to steric hindrance in cyclohexane rings. Hydrogenation may favor cis-products unless specific catalysts or reaction conditions are employed. For trans-3-methoxycyclohexanamine, kinetic resolution or chiral catalysts could improve selectivity.

Stereoselective Synthesis via Asymmetric Catalysis

Asymmetric catalysis offers precise control over stereochemistry, as demonstrated in hydroamination reactions.

Example Protocol

  • Lanthanide-Catalyzed Hydroamination :

    • Catalyst : Lanthanide complexes (e.g., Cp'₂LnCH(SiMe₃)₂).
    • Substrate : Terminal alkynes or alkenes with methoxy groups.
    • Product : Anti-Markovnikov amines with high regioselectivity.
  • Titanium-Mediated Hydroamination :

    • Catalyst : [Cp₂TiMe₂] or dipyrrolyl titanium complexes.
    • Conditions : Toluene, 70–100°C.
    • Outcome : Moderate to high anti-Markovnikov selectivity for aliphatic amines.
Catalyst System Substrate Selectivity (anti:Markovnikov) Reference
Cp'₂LnCH(SiMe₃)₂ (Ln = La, Lu) Terminal alkynes 63:1 – 99:1
[Cp₂TiMe₂] Cyclohexene derivatives Moderate (up to 11:1)

Post-Synthetic Methoxylation

Introducing the methoxy group after amination is another viable strategy, though less common due to steric challenges.

Methodology

  • Nucleophilic Substitution :

    • Reagent : Methyl iodide or dimethyl sulfate.
    • Conditions : Basic conditions (e.g., NaH/THF).
    • Limitation : Steric hindrance at the 3-position may reduce reactivity.
  • Electrophilic Methoxylation :

    • Reagent : Methyl triflate or methyl chloroformate.
    • Catalyst : Lewis acids (e.g., BF₃).

Industrial-Scale Optimization

Large-scale synthesis requires cost-effective catalysts and safe reaction conditions.

Key Considerations

  • Catalyst Recycling : Rhodium catalysts (e.g., Rh/C) can be reused up to 7 times in hydrogenation steps.
  • Exothermic Reactions : Acid quenching (e.g., HCl) must be controlled to prevent runaway reactions.
Factor Optimized Parameter Impact Reference
Catalyst cost Rh/C (0.2% loading) Reduces production expenses
Reaction temperature 80°C (hydrogenation) Balances activity and selectivity

Mechanistic Insights

The reduction of β-enaminoketones proceeds via a radical pathway, while hydrogenation involves adsorption of H₂ onto catalyst surfaces.

Radical Pathway (Sodium Reduction)

  • Electron Transfer : Sodium donates electrons to the β-enaminoketone.
  • Radical Formation : Intermediate radicals undergo protonation and recombination.
  • Stereochemical Outcome : Trans-products form via less hindered transition states.

Comparative Analysis of Methods

Method Advantages Limitations Yield
β-Enaminoketone reduction High diastereoselectivity Requires separation of stereoisomers 75–77%
Catalytic hydrogenation Scalable for industrial use Limited trans-selectivity 85–93%
Asymmetric hydroamination Precise stereochemical control Expensive catalysts 50–98%

Chemical Reactions Analysis

Types of Reactions: trans-3-Methoxycyclohexanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

trans-3-Methoxycyclohexanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of trans-3-Methoxycyclohexanamine;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Attributes of trans-3-Methoxycyclohexanamine Hydrochloride and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features References
trans-3-Methoxycyclohexanamine HCl C₇H₁₆ClNO 165.45 Methoxy at C3, trans-configuration, cyclohexane
trans-4-Methylcyclohexanamine HCl C₇H₁₆ClN 149.66 Methyl at C4, trans-configuration, cyclohexane
cis-4-Methylcyclohexanamine HCl C₇H₁₆ClN 149.66 Methyl at C4, cis-configuration, cyclohexane
3-Methoxyaniline HCl C₇H₁₀ClNO 171.62 Aromatic ring, methoxy at C3, primary amine
Methoxyamine HCl CH₅NO·HCl 83.51 Linear structure, methoxy-amine
trans-6-Amino-3-oxabicyclo[3.1.0]hexane HCl C₅H₁₀ClNO 147.59 Bicyclic structure with oxygen bridge, trans

Structural and Functional Differences

Substituent Position and Type trans-3-Methoxycyclohexanamine HCl vs. 3-Methoxyaniline HCl: An aromatic analogue with a planar ring system, differing in electronic properties and reactivity due to conjugation between the methoxy and amine groups .

Stereochemistry

  • trans- vs. cis-4-Methylcyclohexanamine HCl : The trans-isomer exhibits lower steric strain, favoring equatorial positioning of substituents, whereas the cis-isomer may have reduced solubility due to axial crowding .

Molecular Weight and Polarity Trends

  • Lower Molecular Weight Compounds (e.g., Methoxyamine HCl at 83.51 g/mol) are simpler and more volatile, suitable for gas-phase reactions or small-molecule synthesis .
  • Higher Molecular Weight Cyclohexanamines (e.g., trans-3-Methoxycyclohexanamine HCl at 165.45 g/mol) are bulkier, favoring applications in solid-phase synthesis or as chiral auxiliaries .

Research Findings and Data Gaps

  • Stereochemical Impact : Studies on 4-methylcyclohexanamine HCl isomers suggest trans-configurations improve bioavailability due to reduced steric hindrance, a trend likely applicable to methoxy-substituted analogues .
  • Polarity and Solubility : Methoxy groups enhance polarity compared to methyl groups, but experimental solubility data for trans-3-Methoxycyclohexanamine HCl are lacking in the provided evidence.
  • Biological Activity: Bicyclic hydrochlorides () show promise in neurological applications, though their mechanisms differ significantly from monocyclic amines .

Biological Activity

trans-3-Methoxycyclohexanamine;hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃) and an amino group (-NH₂) attached to the third carbon of a cyclohexane ring in a trans configuration. This structural arrangement enhances its lipophilicity, facilitating membrane permeability and interaction with various biological targets, such as enzymes and receptors.

Molecular Formula: C₇H₁₅ClN₂O
Molecular Weight: 162.66 g/mol
CAS Number: 1068185-05-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding: The methoxy group enhances lipophilicity, allowing the compound to cross cell membranes effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity.
  • Enzyme Modulation: Research indicates that this compound may act as a modulator of enzyme activity, impacting various biochemical pathways critical for cellular functions.

Pharmacological Applications

  • Cytotoxicity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain tumor cell lines, although further research is needed to elucidate these effects fully.
  • Antimicrobial Activity: The compound has shown potential in inhibiting the growth of specific bacterial strains, which could have implications for developing new antimicrobial agents.
  • Neuroprotective Effects: There is emerging evidence that this compound may possess neuroprotective properties, warranting further investigation into its use in neurodegenerative disease models.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
trans-4-MethoxycyclohexanamineMethoxy group on the fourth carbonDifferent stereochemistry affects reactivity
cis-3-Methoxycyclohexanaminecis configurationPotentially different biological activity
3-MethoxycyclohexanolLacks amino groupNo amine functionality

The trans configuration of trans-3-Methoxycyclohexanamine significantly influences its chemical reactivity and biological activity compared to its analogs. This distinction makes it particularly valuable in asymmetric synthesis and pharmacological studies.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Cytotoxicity:
    • A study assessed the cytotoxic effects of various cyclohexylamines, including trans-3-Methoxycyclohexanamine, on human tumor cell lines. Results indicated selective cytotoxicity against certain cancer cells while sparing normal cells .
  • Antimicrobial Research:
    • Research focused on the antimicrobial potential of trans-3-Methoxycyclohexanamine revealed effectiveness against Helicobacter pylori, suggesting possible applications in treating gastrointestinal infections .

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